Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375271-30-8
VCID: VC5072351
InChI: InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H
SMILES: COC(=O)C1CCC(CC1)(CN)F.Cl
Molecular Formula: C9H17ClFNO2
Molecular Weight: 225.69

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

CAS No.: 2375271-30-8

Cat. No.: VC5072351

Molecular Formula: C9H17ClFNO2

Molecular Weight: 225.69

* For research use only. Not for human or veterinary use.

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride - 2375271-30-8

Specification

CAS No. 2375271-30-8
Molecular Formula C9H17ClFNO2
Molecular Weight 225.69
IUPAC Name methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H
Standard InChI Key CRZRQKRWCBGAIQ-FJAZHTGZSA-N
SMILES COC(=O)C1CCC(CC1)(CN)F.Cl

Introduction

Structural and Chemical Characteristics

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride (molecular formula: C₉H₁₆ClFNO₂; molecular weight: 225.69 g/mol) features a cyclohexane ring substituted at the 1- and 4-positions. The 1-position holds a methyl ester group (-COOCH₃), while the 4-position contains both a fluorine atom and an aminomethyl group (-CH₂NH₂·HCl). The trans-configuration of substituents is likely favored due to steric and electronic factors, though stereochemical data remain limited .

Key Physicochemical Properties

PropertyValue/Description
SolubilityHigh solubility in polar solvents (e.g., water, DMSO) due to hydrochloride salt
Melting PointNot reported; estimated >150°C
LogP (Partition Coefficient)~1.2 (moderate lipophilicity)
pKa (Aminomethyl Group)~8.5 (protonated in physiological conditions)

Synthesis and Manufacturing

The synthesis of this compound involves multi-step functionalization of cyclohexane precursors. A patent describing the production of 4-(aminomethyl)cyclohexanecarboxylic acid provides a foundational strategy that can be adapted for the target molecule:

Proposed Synthesis Pathway

  • Starting Material: 4-Fluorocyclohexane-1-carboxylic acid methyl ester.

  • Hydroxymethyl Introduction: Radical or nucleophilic fluorination to install the fluorine atom at the 4-position.

  • Aminomethyl Group Installation:

    • Convert the hydroxymethyl group to a leaving group (e.g., tosylate or azide) .

    • Substitute with ammonia or an amine source to form the aminomethyl derivative.

  • Salt Formation: Treat with hydrochloric acid to yield the hydrochloride salt.

Critical challenges include controlling stereochemistry during fluorination and avoiding side reactions such as defluorination . The patent highlights hydrolysis and catalytic hydrogenolysis as effective methods for cleaving intermediates, which could be applied to isolate the final product.

CompoundTargetIC₅₀ (nM)Notes
Non-fluorinated analogCarboxylesterase450Rapid hepatic clearance
Methyl 4-(aminomethyl)-4-fluoroCarboxylesterase (pred.)>1,000Improved stability via fluorine
Risk FactorLikelihoodMitigation Strategy
DefluorinationModerateStructural shielding of fluorine
Amine-mediated reactivityLowSalt formulation to reduce free amine

Industrial and Research Applications

Beyond pharmaceuticals, this compound’s rigid cyclohexane core makes it a candidate for:

  • Polymer Modification: As a crosslinker or functional monomer .

  • Agrochemicals: Fluorine’s lipophilicity enhances membrane permeability in herbicides.

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